2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide
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Overview
Description
2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide is a chemical compound with the molecular formula C8H10Br2N2. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide typically involves the reaction of 2-aminopyridine with γ-bromodipnone derivatives in benzene. The reaction conditions include the use of polar solvents like acetone (Me2CO) or ethanol (EtOH), which direct the reaction towards the formation of the desired imidazo[1,2-a]pyridine derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Cyclization Reactions: The compound can participate in cyclization reactions, forming complex ring structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of antineoplastic agents due to its potential antitumor activity.
Biological Studies: It is used in various biological studies to understand its effects on different cell lines and biological pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other biologically active molecules and complex chemical structures.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide involves its interaction with specific molecular targets and pathways. The compound’s bromomethyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or proteins. This interaction can result in the disruption of cellular processes, ultimately leading to its antitumor effects .
Comparison with Similar Compounds
2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromide: Known for its high antitumor potential.
2-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromide: Another derivative with significant biological activity.
The uniqueness of this compound lies in its specific bromomethyl group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.BrH/c1-7-3-2-4-9-11-8(5-10)6-12(7)9;/h2-4,6H,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCMQQGQMAVCRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+]2C=C(NC2=CC=C1)CBr.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=[N+]2C=C(NC2=CC=C1)CBr.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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